A Comprehensive Spectroscopic Guide to 2-(2-Fluorophenyl)nicotinic Acid: An In-Depth Technical Analysis
A Comprehensive Spectroscopic Guide to 2-(2-Fluorophenyl)nicotinic Acid: An In-Depth Technical Analysis
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-(2-Fluorophenyl)nicotinic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By drawing comparisons with structurally related molecules, this guide offers a robust predictive framework for researchers, scientists, and professionals in drug development. Each section includes predicted data tables, detailed interpretations, and standardized experimental protocols for data acquisition, ensuring a comprehensive resource for both theoretical understanding and practical application.
Introduction
2-(2-Fluorophenyl)nicotinic acid belongs to the class of biaryl carboxylic acids, a structural motif prevalent in pharmacologically active compounds. The unique arrangement of a pyridine ring, a carboxylic acid, and a fluorinated phenyl ring suggests a range of potential applications stemming from its electronic and steric properties. Spectroscopic analysis is fundamental to confirming the structure, purity, and electronic nature of such novel compounds. This guide provides a foundational spectroscopic profile of 2-(2-Fluorophenyl)nicotinic acid to aid in its identification and characterization.
Predicted ¹H NMR Spectroscopic Analysis
The proton NMR spectrum of 2-(2-Fluorophenyl)nicotinic acid is anticipated to be complex, with distinct signals for the protons on both the nicotinic acid and the 2-fluorophenyl moieties. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid, the pyridine nitrogen, and the fluorine atom.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 (Pyridine) | 8.6 - 8.8 | dd | J = ~5 Hz, ~2 Hz |
| H-4 (Pyridine) | 8.2 - 8.4 | dd | J = ~8 Hz, ~2 Hz |
| H-5 (Pyridine) | 7.4 - 7.6 | dd | J = ~8 Hz, ~5 Hz |
| H-3' (Phenyl) | 7.6 - 7.8 | m | |
| H-4' (Phenyl) | 7.2 - 7.4 | m | |
| H-5' (Phenyl) | 7.1 - 7.3 | m | |
| H-6' (Phenyl) | 7.3 - 7.5 | m | |
| -COOH | 12.0 - 14.0 | br s |
Interpretation and Rationale
The protons on the pyridine ring (H-4, H-5, and H-6) are expected to appear in the aromatic region, with H-6 being the most deshielded due to its proximity to the electronegative nitrogen atom. The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, which would disappear upon D₂O exchange.
Caption: Predicted ¹H NMR assignments for 2-(2-Fluorophenyl)nicotinic acid.
Predicted ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The presence of the carboxylic acid, the fluorine atom, and the pyridine nitrogen will result in a wide range of chemical shifts.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) | Note |
| C=O (Carboxylic Acid) | 165 - 170 | |
| C-2 (Pyridine) | 158 - 162 | |
| C-6 (Pyridine) | 150 - 154 | |
| C-4 (Pyridine) | 138 - 142 | |
| C-3 (Pyridine) | 128 - 132 | |
| C-5 (Pyridine) | 122 - 126 | |
| C-1' (Phenyl) | 125 - 129 | C-F coupling expected |
| C-2' (Phenyl) | 160 - 164 | Large ¹JCF coupling |
| C-3' (Phenyl) | 115 - 119 | C-F coupling expected |
| C-4' (Phenyl) | 130 - 134 | C-F coupling expected |
| C-5' (Phenyl) | 124 - 128 | C-F coupling expected |
| C-6' (Phenyl) | 131 - 135 | C-F coupling expected |
Interpretation and Rationale
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbon directly attached to the fluorine atom (C-2') will exhibit a large one-bond C-F coupling constant. Other carbons in the fluorophenyl ring will show smaller two- and three-bond C-F couplings. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the bulky phenyl substituent.
Caption: Predicted ¹³C NMR assignments for 2-(2-Fluorophenyl)nicotinic acid.
Predicted Infrared (IR) Spectroscopy Analysis
The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.
Predicted Characteristic IR Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=N and C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1100 | Strong |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
Interpretation and Rationale
A very broad O-H stretching band is expected in the high-wavenumber region, characteristic of a hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) absorption will be a prominent feature. The aromatic C=C and C=N stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. A strong absorption due to the C-F stretch is also anticipated.
Caption: Key functional groups for IR spectral analysis.
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI)
| m/z | Predicted Fragment | Interpretation |
| 217 | [M]⁺ | Molecular Ion |
| 200 | [M - OH]⁺ | Loss of hydroxyl radical |
| 199 | [M - H₂O]⁺ | Loss of water |
| 172 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 144 | [C₁₁H₈F]⁺ | Loss of COOH and N |
| 95 | [C₅H₄NCO]⁺ | Fragment from nicotinic acid moiety |
Interpretation and Rationale
The molecular ion peak is expected at m/z 217. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). The fluorophenyl and pyridine rings are relatively stable and will likely appear as significant fragments.
Caption: Predicted major fragmentation pathways.
Standard Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 2-(2-Fluorophenyl)nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
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Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire a ¹³C NMR spectrum. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: General workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
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Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
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Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: General workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Method Development: Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Optimize the ion source parameters.
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Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum. For fragmentation analysis, perform MS/MS experiments by selecting the molecular ion as the precursor.
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Data Analysis: Analyze the resulting spectra to determine the molecular weight and identify fragment ions.
Caption: General workflow for MS data acquisition.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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PubChem. National Center for Biotechnology Information. [Link]
